Flurbiprofen impurity 7 Flurbiprofen impurity 7
Brand Name: Vulcanchem
CAS No.: 1685278-08-3
VCID: VC8343625
InChI: InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3
SMILES: CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol

Flurbiprofen impurity 7

CAS No.: 1685278-08-3

Cat. No.: VC8343625

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Flurbiprofen impurity 7 - 1685278-08-3

Specification

CAS No. 1685278-08-3
Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
IUPAC Name 1-acetyloxyethyl 2-(4-phenylphenyl)propanoate
Standard InChI InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3
Standard InChI Key PDLDPSBDPAHNJP-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C
Canonical SMILES CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C

Introduction

PropertyValue
CAS Number55258-76-9
Molecular FormulaC14H13F\text{C}_{14}\text{H}_{13}\text{F}
Molecular Weight200.3 g/mol
AppearanceColorless to pale yellow oil
Synthesis StatusCustom synthesis (on request)

The absence of polar groups, such as the carboxylic acid in flurbiprofen, reduces its solubility in aqueous media, necessitating organic solvents for chromatographic analysis .

Synthetic Pathways and Formation Mechanisms

Origins in Flurbiprofen Synthesis

Flurbiprofen is synthesized via a multi-step process involving Suzuki coupling, esterification, and hydrolysis. Impurity 7 likely forms during the following stages:

  • Incomplete Coupling Reactions: Residual intermediates from the biphenyl coupling step may undergo unintended side reactions, leading to fluorinated byproducts.

  • Decarboxylation of Ester Precursors: Thermal or acidic conditions during hydrolysis can provoke decarboxylation, eliminating the carboxylic acid group to yield Impurity 7 .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection remains the gold standard for impurity profiling. For Flurbiprofen Impurity 7, a reversed-phase C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) achieve baseline separation from flurbiprofen and other impurities . Key parameters include:

  • Retention Time: ~17–18 minutes (based on analogous impurities) .

  • Detection Wavelength: 254 nm (optimal for aromatic fluorophores).

Spectroscopic Confirmation

  • Mass Spectrometry (MS): Electron ionization (EI) generates characteristic fragments, such as [M]+[\text{M}]^+ at m/z 200.3 and daughter ions at m/z 181.1 (loss of F\text{F}) .

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals aromatic protons (δ 6.8–7.6 ppm) and a methyl group (δ 1.2–1.5 ppm) from the phenylethyl moiety .

Regulatory and Pharmacopeial Considerations

Stability-Indicating Methods

Applications in Pharmaceutical Research

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